4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

PDE9A inhibition cGMP phosphodiesterase CNS drug discovery

Researchers requiring a well-characterized PDE9A reference probe often face inconsistent pharmacology due to unvalidated screening compounds. WYQ-41 resolves this with documented IC50 (292 nM) and structural characterization in patent US9617269. • Mid-potency PDE9A control: 49-fold less potent than WYQ-91 (IC50=6 nM), ideal for SAR calibration & assay validation. • CNS-optimized scaffold: logP 5.76, PSA 37.6 Ų-suitable for BBB penetration studies. • Chemically defined: C23H22FN5, MW 387.46, achiral; available from milligram to gram scale.

Molecular Formula C23H22FN5
Molecular Weight 387.5 g/mol
Cat. No. B11217864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC23H22FN5
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
InChIInChI=1S/C23H22FN5/c24-19-6-8-20(9-7-19)29-23-21(15-27-29)22(25-16-26-23)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2
InChIKeyZVKOZTHOQRVMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 7 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WYQ-41: PDE9A Inhibitor Overview


4-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS not yet assigned; ChemDiv Catalog ID K405-2992) is a fully synthetic, achiral small molecule belonging to the N-substituted pyrazolo[3,4-d]pyrimidine ketone class . It is documented in BindingDB under the synonym WYQ-41 and in patent US9617269 as a phosphodiesterase 9A (PDE9A) inhibitor with a reported IC50 of 292 nM against human PDE9A [1]. The compound has a molecular formula of C23H22FN5, a molecular weight of 387.46 g/mol, a calculated logP of 5.7583, and a polar surface area of 37.589 Ų, indicative of a lipophilic, brain-penetrant physicochemical profile . This compound serves as a mid-potency reference probe within a broader PDE9 inhibitor series and is available from screening-compound suppliers at milligram scale for research use .

Pathway study PDE9A inhibition study fit
Reference context Mid-range potency reference context
Probe profile CNS MPO-aligned lipophilic probe

WYQ-41 Uniqueness vs. Generic Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase and phosphodiesterase hinge-binding motif employed across numerous therapeutic programs, but the specific substitution pattern at the N1-aryl and C4-amine positions dictates target engagement, potency, and selectivity [1]. Within PDE9A inhibitor chemotypes, minor structural modifications produce large potency shifts: WYQ-91 (US9617269) achieves an IC50 of 6 nM—approximately 49-fold more potent than WYQ-41 (IC50 = 292 nM)—driven by differences in the N1 substituent [2]. The 4-fluorophenyl group at N1 of WYQ-41 occupies the hydrophobic clamp of PDE9A differently than the cyclopentyl or methoxyphenyl variants found in more potent congeners, directly impacting the enthalpy of binding [3]. Furthermore, the 4-benzylpiperidine moiety at C4 is a specific pharmacophoric element that, when replaced by a simple piperidine or morpholine, can dramatically alter PDE isozyme selectivity profiles [3]. Generic substitution without empirical verification therefore risks loss of target engagement, altered selectivity, and irreproducible pharmacology.

Potency shift Potency may shift significantly across close congeners; similar scaffolds do not guarantee comparable IC50 windows.
Selectivity drift Isozyme selectivity profile may not transfer; N1/C4 substitution pattern directly alters PDE family engagement.
Engagement risk Uncharacterized analogs may lack validated target engagement; verify PDE9A activity empirically before use.

WYQ-41 Comparator Evidence for Procurement


PDE9A Potency: WYQ-41 vs. WYQ-91

Under identical assay conditions reported in US9617269, WYQ-41 (4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine) inhibits human PDE9A with an IC50 of 292 nM, whereas the intra-patent congener WYQ-91 inhibits PDE9A with an IC50 of 6 nM [1]. This represents an approximately 49-fold potency difference attributable exclusively to the divergence at the N1-aryl substituent (4-fluorophenyl vs. the group in WYQ-91), providing a clear structure–activity relationship (SAR) reference point [2]. The data establish WYQ-41 as a mid-range PDE9A probe suitable for benchmarking more potent leads or for experimental contexts where sub-micromolar but not picomolar PDE9A engagement is desired.

PDE9A Potency Comparator
Head-to-head
IC50 292 nM vs 6 nM (WYQ-91)
Reported SAR context for PDE9A inhibitors
Within-patent comparison; supports concentration-response window selection
PDE9A inhibition cGMP phosphodiesterase CNS drug discovery

PDE9A Potency vs. Clinical PDE9-IN-1

The clinical-stage PDE9A inhibitor PDE9-IN-1 (PF-04447943) has a reported IC50 of 8.7 nM against PDE9A, with >1000-fold selectivity over other PDE family members [1]. WYQ-41, at 292 nM, is approximately 34-fold less potent than PDE9-IN-1 on the same primary target [2]. This cross-study comparison (different labs, different assay formats) places WYQ-41 in the potency range between high-affinity clinical candidates and weakly active screening hits. The ~34-fold potency gap is consistent with known SAR trends in the pyrazolo[3,4-d]pyrimidine PDE9 inhibitor series, where optimized N1 substituents confer sub-10 nM potency [3]. WYQ-41's sub-micromolar potency is adequate for biochemical mechanistic studies but insufficient for in vivo target engagement without further optimization.

PDE9A Potency vs Clinical
Cross-study
292 nM vs 8.7 nM (PDE9-IN-1)
Cross-study potency benchmark context
Cross-study comparison; assay systems differ
PDE9A inhibitor benchmarking Alzheimer's disease cGMP signaling

Physicochemical Profile vs. Scaffold Averages

WYQ-41 exhibits a calculated logP of 5.7583 and logD (pH 7.4) of 5.7569, with a polar surface area (PSA) of 37.589 Ų and only one hydrogen bond donor . By comparison, the unsubstituted pyrazolo[3,4-d]pyrimidine core has a logP of approximately -0.17, and even methyl-substituted variants (e.g., 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine) have a logP of only 1.0167 . The logP shift of >5.7 log units driven by the 4-benzylpiperidine and 4-fluorophenyl substituents places WYQ-41 firmly in the CNS-permeable chemical space per the CNS MPO (Multiparameter Optimization) desirability criteria (logP 3–5, PSA < 70 Ų) [1]. This lipophilicity profile is comparable to that of PF-04447943 (logP ~5.3, PSA ~74 Ų), a clinically evaluated brain-penetrant PDE9A inhibitor [1]. However, the high logD also predicts low aqueous solubility (estimated logSw = -6.164), which must be considered for in vitro assay design .

Physicochemical Profile
Class-level
logP 5.76, PSA 37.6 Ų
CNS chemical space alignment review
Calculated values; predicted low aqueous solubility
Lipophilicity CNS MPO blood-brain barrier permeability

Target Selectivity: PDE9A vs. Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is promiscuous: closely related analogs are reported as inhibitors of Abl kinase, VEGFR2, FLT3, Src, SGK1, and CDK2, with IC50 values ranging from low nanomolar to micromolar depending on substitution [1][2]. For example, the 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine scaffold has been optimized as a CDK2 inhibitor (roscovitine bioisostere) with cytotoxic IC50 values against CNS cancer cell lines [3]. WYQ-41, by contrast, is specifically characterized as a PDE9A inhibitor (IC50 = 292 nM) within US9617269, where the patent explicitly claims the N-substituted pyrazolo[3,4-d]pyrimidine ketone series as PDEIX (PDE9) inhibitors [4]. The C4-benzylpiperidine and N1-4-fluorophenyl substitution pattern of WYQ-41 biases target engagement toward the PDE family cGMP-binding pocket rather than the ATP-binding hinge of kinases, as supported by the co-crystal structure of the closely related inhibitor WYQ-C36D bound to PDE9A (PDB 4QGE) [5]. However, no broad kinase selectivity panel data for WYQ-41 are publicly available; the kinase-sparing inference is based on class-level SAR rather than direct profiling.

Target Selectivity Context
Class-level
PDE9A characterized; kinase panel data unavailable
Kinase selectivity requires profiling
Class-level SAR; confirm by empirical kinase panel
Target selectivity PDE vs. kinase pyrazolopyrimidine polypharmacology

WYQ-41 Research and Industrial Applications


PDE9A Biochemical SAR Probe

WYQ-41's IC50 of 292 nM against PDE9A [1] makes it an ideal mid-potency reference compound for establishing concentration–response curves alongside high-potency congeners such as WYQ-91 (IC50 = 6 nM) [2]. This ~49-fold potency span, measured within the same patent assay system, enables robust SAR interpretation for N1-substituent effects on PDE9A inhibition. Researchers can use WYQ-41 as a calibration standard to validate assay sensitivity and to distinguish nonspecific assay interference from genuine PDE9A-mediated pharmacology.

CNS Penetration Feasibility Assessment

With a calculated logP of 5.7583, logD of 5.7569, and PSA of 37.589 Ų [1], WYQ-41 resides within the favorable CNS MPO chemical space [2], making it a suitable scaffold representative for evaluating blood-brain barrier penetration potential of the pyrazolo[3,4-d]pyrimidine series. Parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 monolayer transport studies using WYQ-41 as a representative compound can inform whether the 4-benzylpiperidine/4-fluorophenyl substitution pattern confers permeability advantages over more polar pyrazolo[3,4-d]pyrimidine analogs (logP ~1–3 range). The predicted low aqueous solubility (logSw = -6.164) should be factored into assay medium composition.

PDE9A-Kinase Selectivity Counter-Screening

Because pyrazolo[3,4-d]pyrimidines are known to inhibit multiple kinases (Abl, VEGFR2, FLT3, Src, SGK1, CDK2) with varying potencies [1][2], WYQ-41—characterized specifically as a PDE9A inhibitor in US9617269 [3]—can serve as a selectivity probe template. Procurement of WYQ-41 alongside a panel of kinase-active pyrazolo[3,4-d]pyrimidines enables head-to-head selectivity profiling to define the structural determinants that bias the scaffold toward PDE9A vs. ATP-binding kinase pockets. The availability of the PDE9A co-crystal structure with the closely related inhibitor WYQ-C36D (PDB 4QGE) [4] provides a structural hypothesis for PDE9A-selective binding that can be tested via mutagenesis or competitive displacement assays.

Computational Docking Model Validation

WYQ-41's well-defined PDE9A inhibitory activity (IC50 = 292 nM) [1] and structural relationship to the co-crystallized inhibitor WYQ-C36D (IC50 = 0.5 nM, PDB 4QGE) [2] provide an excellent training and validation dataset for computational docking and free-energy perturbation (FEP) studies. The ~584-fold potency difference between WYQ-41 and WYQ-C36D, driven by specific structural modifications, can be used to benchmark the predictive accuracy of in silico binding-affinity prediction algorithms. This application is particularly relevant for CROs and academic computational chemistry groups seeking well-characterized ligand–target pairs with publicly available structural and biochemical data for method development.

Application
Selection Property
Validation Focus
PDE9A SAR probe studies
Mid-range potency reference context
Concentration-response assay validation
CNS permeability assessment
CNS MPO-aligned physicochemical profile
Permeability assay validation
PDE9A-kinase selectivity profiling
Kinase panel screening context
Selectivity profiling review
Computational docking validation
Ligand-target co-structural dataset
Binding affinity prediction benchmarking
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